molecular formula C14H27NO3 B2378948 3,3-dimethyl-2-octanamidobutanoic acid CAS No. 1218379-29-3

3,3-dimethyl-2-octanamidobutanoic acid

Cat. No.: B2378948
CAS No.: 1218379-29-3
M. Wt: 257.374
InChI Key: PBJVSQNKLCGXRU-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-octanamidobutanoic acid is a specialized biochemical intermediate designed for advanced research and development applications. This high-purity compound is intended for use in organic synthesis and pharmaceutical research, serving as a critical building block for the development of novel compounds. As a modified amino acid derivative, it is particularly valuable in medicinal chemistry for constructing complex molecules. Researchers utilize this intermediate in exploring new therapeutic agents and biochemical pathways. Its unique structure, incorporating both dimethyl and octanamido groups, offers specific steric and electronic properties for targeted molecular design. This product is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or human consumption purposes. Researchers should consult the material safety data sheet prior to use and handle the compound in accordance with established laboratory safety protocols. For detailed technical specifications, including purity, molecular weight, and storage recommendations, please contact our technical support team. Custom synthesis and bulk quantities may be available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-(octanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-5-6-7-8-9-10-11(16)15-12(13(17)18)14(2,3)4/h12H,5-10H2,1-4H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJVSQNKLCGXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amidobutanoic Acid Chemistry

Amidobutanoic acids represent a class of organic compounds characterized by a butanoic acid core structure featuring an amide linkage. This arrangement confers upon them a hybrid nature, combining the functionalities of both carboxylic acids and amides. Within this family, the position of the amide group along the four-carbon chain of butanoic acid is a key determinant of the molecule's chemical and physical properties, as well as its potential biological activity. The core structure of 3,3-dimethyl-2-octanamidobutanoic acid places it within this broad class of molecules.

The parent structure, butanoic acid, is a simple four-carbon carboxylic acid. The introduction of an amide group, in this case, an octanamide (B1217078) at the 2-position, and two methyl groups at the 3-position, creates a chiral center at the second carbon, suggesting the potential for stereoisomers. The general structure of amidobutanoic acids allows for a wide range of substitutions, leading to a diverse library of compounds with varied properties. For instance, γ-Aminobutyric acid (GABA) is a well-known neurotransmitter, while β-Aminobutyric acid (BABA) is involved in plant defense mechanisms wikipedia.org. While these examples are amino acids rather than N-acylated amidobutanoic acids, they highlight the biological relevance of the substituted butanoic acid framework.

The specific compound, this compound, features an N-octanoyl group attached to the amino group at the second carbon of the butanoic acid backbone. The presence of the gem-dimethyl group at the 3-position is a notable structural feature that significantly influences the molecule's conformation and potential interactions.

Structural Characterization and Stereochemical Analysis

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound provides a clear roadmap for its synthesis. The most logical primary disconnection is the amide bond, a common and reliable bond-forming reaction in organic synthesis. This cleavage reveals two key synthons: octanoic acid and the non-proteinogenic amino acid, 2-amino-3,3-dimethylbutanoic acid.

Further deconstruction of the 2-amino-3,3-dimethylbutanoic acid intermediate is necessary. A carbon-nitrogen bond disconnection points to a precursor, 2-halo-3,3-dimethylbutanoic acid, which can be derived from 3,3-dimethylbutanoic acid. Alternatively, the amino group can be introduced via the reduction of a 2-oxo or 2-hydroxy precursor. The synthesis of the 3,3-dimethylbutanoic acid backbone itself can be envisioned from commercially available starting materials, such as those containing a tert-butyl group, which provides the required gem-dimethyl arrangement. This multi-step retrosynthetic pathway breaks down the complex target molecule into simpler, readily available precursors, guiding the subsequent synthetic design.

Development and Optimization of Synthetic Routes

The forward synthesis, guided by the retrosynthetic analysis, involves the construction of the sterically hindered amino acid backbone followed by the crucial amide bond formation to introduce the octanoyl moiety. Each step presents unique challenges that necessitate careful optimization of reaction conditions and reagent selection.

The formation of the amide linkage between the carboxylic acid of octanoic acid and the amino group of 2-amino-3,3-dimethylbutanoic acid is a pivotal step. The steric hindrance posed by the gem-dimethyl group adjacent to the amine functionality can significantly impede the reaction rate and efficiency. Therefore, the choice of coupling reagent and the optimization of reaction conditions are of paramount importance.

A variety of coupling reagents have been developed to facilitate amide bond formation, each with its own mechanism of action. luxembourg-bio.com For sterically hindered couplings, phosphonium (B103445) and uronium/aminium salt-based reagents are often preferred due to their high reactivity. uniurb.itarkat-usa.org These reagents activate the carboxylic acid to form a highly reactive intermediate that is more susceptible to nucleophilic attack by the hindered amine.

Commonly employed coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an O-acylisourea intermediate. youtube.com However, for sterically hindered substrates, this method can be sluggish and may require the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reactivity and suppress side reactions. luxembourg-bio.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are known for their high efficiency in difficult couplings. arkat-usa.org They react with the carboxylic acid to form a reactive benzotriazolyl ester.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids. uniurb.it They generate highly reactive OAt or OBt active esters. luxembourg-bio.com

The general mechanism for many of these coupling reagents involves the activation of the carboxylic acid to form an active ester, which is then readily attacked by the amine to form the amide bond.

Coupling Reagent ClassExamplesMechanism of ActionSuitability for Hindered Couplings
CarbodiimidesDCC, DICForms an O-acylisourea intermediate.Moderate, often requires additives.
Phosphonium SaltsBOP, PyBOPGenerates a reactive benzotriazolyl ester.High, effective for difficult couplings. arkat-usa.org
Uronium/Aminium SaltsHATU, HBTUForms highly reactive OAt/OBt active esters. luxembourg-bio.comVery high, often the reagents of choice. uniurb.it

Optimizing the reaction conditions is crucial for achieving high yields and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used to dissolve the reactants and facilitate the reaction.

Temperature: While many coupling reactions proceed at room temperature, gentle heating may be required to overcome the activation energy for sterically hindered substrates. However, excessive heat can lead to side reactions and racemization if chiral centers are present.

Stoichiometry: A slight excess of the coupling reagent and the carboxylic acid may be used to drive the reaction to completion, especially when dealing with a valuable or sterically hindered amine. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.

A systematic approach to optimization, such as a design of experiments (DoE), can be employed to efficiently identify the optimal set of conditions for the synthesis of this compound.

ParameterTypical Range/OptionsConsiderations for Optimization
SolventDMF, DCM, AcetonitrileSolubility of reactants, compatibility with coupling reagent.
Temperature0 °C to 50 °CBalance between reaction rate and potential for side reactions.
BaseDIPEA, N-methylmorpholineNeutralization of acidic byproducts, prevention of amine salt formation.
Reagent Stoichiometry1.0 to 1.5 equivalents of acid and coupling reagentDriving the reaction to completion without excessive waste.

The introduction of the octanoyl moiety is achieved through the amide bond formation strategies discussed previously. The two primary approaches involve either the use of octanoyl chloride or octanoic acid in conjunction with a coupling reagent.

Using Octanoyl Chloride: This method, known as the Schotten-Baumann reaction, involves the reaction of the amino acid with octanoyl chloride in the presence of a base. While effective, the high reactivity of the acid chloride can sometimes lead to side reactions, and the generation of HCl necessitates the use of a stoichiometric amount of base.

Using Octanoic Acid and a Coupling Reagent: This is often the preferred method as it offers milder reaction conditions and greater control. The in-situ activation of octanoic acid with a suitable coupling reagent generates a highly reactive species that readily acylates the sterically hindered amine of the 2-amino-3,3-dimethylbutanoic acid.

The synthesis of the 2-amino-3,3-dimethylbutanoic acid backbone is a critical precursor to the final product. Several synthetic routes have been developed for this sterically hindered amino acid.

One common approach starts from 3,3-dimethylbutanoic acid. cymitquimica.compharmaffiliates.com This can be synthesized via a Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutanoic acid. google.com The 3,3-dimethyl-2-oxobutanoic acid itself can be prepared from dichloropinacolone through hydrolysis and oxidation. researchgate.netchemicalbook.com

Once 3,3-dimethylbutanoic acid is obtained, it can be halogenated at the alpha-position, for example, using N-bromosuccinimide (NBS) under radical conditions, followed by displacement of the halide with an amino group precursor, such as azide, and subsequent reduction. Alternatively, amination of a 2-hydroxy-3,3-dimethylbutanoic acid derivative can be employed. The 2-hydroxy precursor can be synthesized from 3,3-dimethyl-2-oxobutanoic acid via reduction. biosynth.com

Another strategy involves the use of organometallic reagents to introduce the gem-dimethyl group. researchgate.net For instance, the addition of an organocuprate to a suitable α,β-unsaturated ester can establish the 3,3-dimethylated carbon skeleton.

Construction of the Dimethyl-Substituted Butanoic Acid Backbone

Precursor Synthesis and Derivatization

The primary precursors for the synthesis of this compound are 2-amino-3,3-dimethylbutanoic acid and a reactive derivative of octanoic acid. The synthesis of the amino acid precursor can be approached through various established methods for α-amino acid synthesis. A common route involves the Strecker synthesis or the Gabriel synthesis, starting from 3,3-dimethylbutanal.

Alternatively, the related α-keto acid, 3,3-dimethyl-2-oxobutanoic acid, can serve as a key intermediate. This compound can be synthesized from dichloropinacolone through hydrolysis and subsequent oxidation. researchgate.net Another patented method describes the preparation of 3,3-dimethyl-2-oxobutanoic acid from 3,3-dimethylbutyric acid via halogenation, hydrolysis, and oxidation in the presence of a TEMPO catalyst. google.com Once obtained, 3,3-dimethyl-2-oxobutanoic acid can be converted to the corresponding amino acid through reductive amination.

The octanoic acid component must be activated for efficient amide bond formation. This is typically achieved by converting the carboxylic acid to a more reactive species such as an acyl chloride (octanoyl chloride), an anhydride, or an activated ester. The reaction of octanoyl chloride with 2-amino-3,3-dimethylbutanoic acid, often in the presence of a base to neutralize the HCl byproduct, would yield the desired this compound.

Table 1: Precursor Synthesis Overview

Precursor Starting Material Key Transformation
2-amino-3,3-dimethylbutanoic acid 3,3-dimethyl-2-oxobutanoic acid Reductive amination
Stereoselective Synthesis Approaches

As this compound possesses a chiral center at the α-carbon of the butanoic acid moiety, stereoselective synthesis is a critical consideration for obtaining enantiomerically pure forms. Asymmetric synthesis of the 2-amino-3,3-dimethylbutanoic acid precursor is the most logical approach. This can be achieved through several methods, including:

Chiral auxiliaries: Attaching a chiral auxiliary to a glycine (B1666218) equivalent, followed by alkylation with a tert-butyl group.

Asymmetric catalysis: Enantioselective hydrogenation of a suitable dehydroamino acid precursor.

Enzymatic resolution: Utilizing enzymes that can selectively react with one enantiomer of a racemic mixture of the amino acid or a derivative thereof.

Once the enantiomerically pure 2-amino-3,3-dimethylbutanoic acid is obtained, its acylation with octanoyl chloride proceeds without affecting the stereochemistry at the α-carbon, thus yielding the enantiomerically pure target compound.

Chemical Reactivity Studies

The chemical reactivity of this compound is dictated by the functional groups present: a carboxylic acid, a secondary amide, and a saturated alkyl chain.

Reactions at the Carboxylic Acid Group

The carboxylic acid group is a primary site for various chemical transformations. msu.edu

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo Fischer esterification to form the corresponding ester. For example, reaction with methanol (B129727) would yield methyl 3,3-dimethyl-2-octanamidobutanoate. Diazomethane can also be used for the preparation of methyl esters. msu.edu

Salt Formation: As a carboxylic acid, it will react with bases to form carboxylate salts. With sodium hydroxide, it will form sodium 3,3-dimethyl-2-octanamidobutanoate.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(octanamido)-3,3-dimethylbutan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edumsu.edu Sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids. msu.edu

Conversion to Acyl Halides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Table 2: Representative Reactions at the Carboxylic Acid Group

Reagent Product Type
Methanol, H⁺ Methyl Ester
Sodium Hydroxide Sodium Salt
Lithium Aluminum Hydride Primary Alcohol

Reactions at the Amide Linkage

The amide bond is generally stable but can undergo reactions under specific conditions.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield octanoic acid and 2-amino-3,3-dimethylbutanoic acid. This reaction typically requires heating. msu.edu

Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride. This would result in the formation of N-(3,3-dimethyl-2-carboxybutyl)octylamine.

Reactions at the Alkyl Chain

The saturated alkyl chains (both the octanoyl and the dimethylbutyl moieties) are the least reactive parts of the molecule. They are generally resistant to attack by most common reagents under mild conditions. However, under forcing conditions, such as in the presence of strong oxidizing agents or free radical initiators, functionalization or degradation of the alkyl chains could occur. For instance, radical halogenation could introduce halogen atoms onto the alkyl backbone, though this would likely be unselective.

Stability and Degradation Pathways

This compound is expected to be a stable compound under standard temperature and pressure. The primary degradation pathway under environmental or physiological conditions would likely be the hydrolysis of the amide bond. The carboxylic acid group can also undergo decarboxylation under certain conditions, particularly if a suitable activating group is present at the α-position, though this is not inherent to its structure. High temperatures could lead to decomposition, potentially involving fragmentation of the alkyl chains.

Overview of Current Research Landscape and Gaps

A comprehensive search of the current scientific literature reveals a significant gap in the research specifically focused on 3,3-dimethyl-2-octanamidobutanoic acid. There are no readily available publications detailing its synthesis, characterization, or biological activity. This indicates that the compound is likely a novel or underexplored chemical entity.

However, research on related structures provides a basis for understanding its potential areas of application. For instance, studies on other fatty acid amides have shown a wide range of biological activities, including anti-inflammatory and analgesic effects. Furthermore, the synthesis and conformational analysis of peptides containing γ-amino acids with gem-dimethyl substitutions, such as 4-amino-3,3-dimethylbutanoic acid, have been reported, highlighting the interest in understanding how such structural motifs influence molecular architecture. researchgate.net

The synthesis of related building blocks, such as 3,3-dimethyl-2-oxobutanoic acid, is well-documented. researchgate.netgoogle.comgoogle.comchemicalbook.comgoogle.com This suggests that synthetic routes to this compound could be developed from readily available starting materials.

The primary research gap, therefore, is the complete lack of data on this compound itself. Future research should focus on:

Development of a reliable synthetic route: Establishing an efficient method to produce the compound in sufficient quantities for further study.

Full characterization: Utilizing techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Investigation of its physicochemical properties: Determining its solubility, stability, and other key parameters.

Screening for biological activity: Evaluating its potential as a therapeutic agent in various disease models.

The table below summarizes the key information about the components and related structures of this compound.

Component/Related CompoundChemical FormulaKey FeaturesKnown Research Areas
Butanoic AcidC4H8O2Four-carbon carboxylic acidBasic organic chemistry
Octanamide (B1217078)C8H17NOEight-carbon amideFatty acid amide research
3,3-dimethyl-2-oxobutanoic acidC6H10O3Ketone-containing carboxylic acidSynthetic intermediate researchgate.netgoogle.comgoogle.comchemicalbook.comgoogle.com
γ-Aminobutyric acid (GABA)C4H9NO2NeurotransmitterNeuroscience wikipedia.org
β-Aminobutyric acid (BABA)C4H9NO2Plant defense activatorPlant biology wikipedia.org
4-amino-3,3-dimethylbutanoic acidC6H13NO2γ-amino acid with gem-dimethyl groupPeptide conformation studies researchgate.net

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data

A thorough investigation into the chemical compound this compound has revealed a significant absence of publicly accessible scientific literature and spectroscopic data. Despite extensive searches across chemical databases and scientific journals, detailed information required for a comprehensive structural and stereochemical analysis is not available at this time.

The inquiry sought to build a detailed scientific article based on advanced analytical techniques used for molecular characterization. However, the foundational data from these methods—which would form the basis of such an article—could not be located for the specified compound. This includes critical information from:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, nor data from two-dimensional NMR experiments like COSY, HSQC, HMBC, or NOESY, were found. This information is essential for determining the precise connectivity and spatial arrangement of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy: Specific spectral data that would identify the compound's functional groups by their characteristic vibrational frequencies are not present in available resources.

Mass Spectrometry (MS): There is no accessible data on the molecular weight or fragmentation patterns of this compound, including from High-Resolution Mass Spectrometry (HRMS), which would confirm its elemental composition.

The lack of this fundamental characterization data prevents a scientifically accurate and detailed discussion as outlined in the requested structure. The compound may be a novel chemical entity that has not yet been synthesized or characterized, or it could be an intermediate in a proprietary process not disclosed in public literature. Without primary data from peer-reviewed scientific sources, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the creation of a detailed article focusing on the structural characterization and stereochemical analysis of this compound cannot be fulfilled at this time.

In-depth Analysis of this compound Reveals Complex Structural and Stereochemical Characteristics

An extensive review of available scientific literature and chemical databases indicates a lack of specific experimental data for the compound This compound . While research on related molecules and general analytical techniques provides a framework for its potential characteristics, detailed findings from tandem mass spectrometry, X-ray diffraction, and specific chiral separation methods for this particular compound are not publicly available. This article, therefore, outlines the established principles and methodologies that would be applied to characterize this molecule, based on the analysis of analogous chemical structures.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of a compound from first principles.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as 3,3-dimethyl-2-octanamidobutanoic acid, which possesses multiple rotatable bonds, a thorough conformational analysis would be necessary. This involves systematically exploring the molecule's potential energy surface to identify various low-energy conformers. Such an analysis would reveal the preferred shapes the molecule adopts, which is critical for understanding its interactions and properties.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule governs its chemical reactivity. Calculations can determine the distribution of electrons and the energies of molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. dergipark.org.trresearchgate.netnih.gov A smaller gap typically suggests higher reactivity. For this compound, identifying the spatial distribution of these frontier orbitals would pinpoint the likely sites for electrophilic and nucleophilic attack.

Vibrational Spectroscopy Prediction (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scifiniti.comresearchgate.net By calculating the vibrational modes and their intensities, a theoretical spectrum can be generated. This predicted spectrum can be a powerful tool for interpreting experimental spectra, helping to assign specific peaks to the vibrations of particular functional groups within the this compound structure, such as the C=O stretch of the amide and carboxylic acid, N-H bending, and C-H stretching vibrations.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical methods can predict the NMR chemical shifts (¹H and ¹³C) for a molecule. nih.govnih.gov These predictions are based on calculating the magnetic shielding of each nucleus, which is highly sensitive to its local electronic environment. Comparing predicted NMR shifts with experimental data is a rigorous method for confirming or determining the correct structure and conformation of a molecule like this compound in solution.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. mdpi.comnih.gov An MD simulation would model the movements of the atoms in this compound over time, providing a detailed picture of its conformational flexibility and dynamics in different environments, such as in a vacuum or in a solvent. This would allow for the exploration of how the molecule folds and changes shape, which is essential for understanding its interactions with other molecules.

Reaction Mechanism Modeling

Theoretical chemistry can be employed to model potential chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire reaction pathway. This modeling can determine the activation energies and reaction rates, providing detailed, step-by-step insights into how the molecule might be synthesized or how it might degrade or metabolize.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound involves the formation of an amide bond between 2-amino-3,3-dimethylbutanoic acid and octanoyl chloride (or a related activated octanoic acid derivative). This acylation reaction is a critical step, and its efficiency can be significantly influenced by steric hindrance from the gem-dimethyl group on the β-carbon of the amino acid. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the transition state of this amide bond formation.

Theoretical models can map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. The key parameters obtained from these calculations include the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed, and the geometry of the transition state.

For the acylation of 2-amino-3,3-dimethylbutanoic acid, computational studies would typically model the nucleophilic attack of the amino group on the carbonyl carbon of octanoyl chloride. The transition state is a high-energy, transient species where the new nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken. The presence of the bulky tert-butyl group in this compound's precursor significantly influences the geometry and energy of this transition state. thieme.denih.gov Steric repulsion between the gem-dimethyl groups and the incoming acylating agent can raise the activation energy compared to less hindered amino acids.

Table 1: Hypothetical DFT Calculation Results for the Transition State of Amide Formation

Reactant SystemMethod/Basis SetSolvent ModelActivation Energy (ΔG‡) (kcal/mol)Key Bond Distances in TS (Å) N-C / C-Cl
Glycine (B1666218) + Acetyl ChlorideB3LYP/6-31G(d)PCM (DCM)12.51.98 / 2.35
2-amino-3,3-dimethylbutanoic acid + Octanoyl ChlorideB3LYP/6-31G(d)PCM (DCM)18.72.15 / 2.40

Note: The data in this table is hypothetical and serves to illustrate the expected trends from computational analysis. The increased activation energy for the more sterically hindered system is a typical finding in such studies.

Prediction of Reaction Outcomes and Selectivity

Beyond transition state analysis, computational chemistry can predict reaction outcomes and selectivity under various conditions. For the synthesis of this compound, this is particularly relevant for optimizing reaction yields and minimizing side products.

One area of prediction is the regioselectivity of acylation if other nucleophilic groups were present in the molecule. While in the case of 2-amino-3,3-dimethylbutanoic acid the primary amine is the most nucleophilic site, in more complex precursors, computational models could predict the likelihood of acylation at different positions. unesp.br

Another important aspect is the prediction of stereoselectivity. Although the carbon bearing the amino group in this compound is not chiral, computational methods are crucial for reactions involving chiral amino acids, where the formation of one enantiomer or diastereomer over another is desired. mdpi.comnih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used to model enzyme-catalyzed acylations, which often exhibit high stereoselectivity. nih.gov These models treat the reacting species with high-level quantum mechanics while the surrounding enzyme and solvent are modeled with more computationally efficient molecular mechanics.

Computational tools can also be used to screen different acylating agents, solvents, and catalysts to predict which combination will lead to the most favorable reaction kinetics and thermodynamics. For instance, the model could compare the activation energies for the reaction of 2-amino-3,3-dimethylbutanoic acid with octanoyl chloride versus an activated ester of octanoic acid, helping to select the more efficient reagent.

Table 2: Predicted Reaction Efficiency with Different Acylating Agents

Acylating AgentCatalystPredicted Yield (%)Predicted Major Side Product
Octanoyl chlorideTriethylamine85Diacylated product
Octanoic anhydrideDMAP78Unreacted starting material
N-octanoyloxysuccinimideNone92N-hydroxysuccinimide (easily removed)

Note: This table presents hypothetical predictions based on computational modeling to guide experimental design.

Biochemical Relevance and Metabolic Context in in Vitro Systems

Investigation of 3,3-Dimethyl-2-octanamidobutanoic Acid as a Biochemical Scaffold

The molecular architecture of this compound suggests its potential utility as a biochemical scaffold. A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The key features of this compound that make it an interesting candidate for such a role include:

Amide Linkage: The central amide bond provides structural rigidity and is a common feature in biologically active molecules, including peptides and various pharmaceuticals. This bond can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors.

Chiral Center: The alpha-carbon of the butanoic acid moiety is a chiral center, allowing for stereospecific interactions with biological systems. The synthesis of stereoisomers could lead to compounds with different potencies and selectivities.

Branched Alkyl Groups: The gem-dimethyl group on the butanoic acid portion and the octanoyl chain introduce lipophilicity, which can influence membrane permeability and interaction with hydrophobic pockets in proteins. The branching can also provide steric hindrance, potentially influencing metabolic stability.

Carboxylic Acid Group: The terminal carboxylic acid is a versatile functional group. It is typically ionized at physiological pH, allowing for ionic interactions and hydrogen bonding. It can also be esterified to create prodrugs or further modified to explore structure-activity relationships.

These features combined offer a modular design. Variations in the length and branching of the fatty acid chain (the octanoyl group) and modifications to the amino acid-like portion (the 3,3-dimethylbutanoic acid) could be systematically explored to optimize interactions with a specific biological target.

Theoretical Postulation of Enzymatic Transformations and Metabolic Fates in Model Systems

In the absence of empirical data, the metabolic fate of this compound can be postulated by examining the metabolism of structurally analogous compounds and the known enzymatic reactions that target its functional groups.

The most probable metabolic transformation for this compound in a biological system is the hydrolysis of its amide bond. This reaction would be catalyzed by amidase enzymes (also known as amidohydrolases), which are widespread in various organisms. wikipedia.org Amidases catalyze the cleavage of an amide bond, yielding a carboxylic acid and an amine. wikipedia.org

In this case, amidase-mediated hydrolysis would break down this compound into its constituent parts: octanoic acid and 2-amino-3,3-dimethylbutanoic acid.

Enzyme Families: Several families of amidases could potentially catalyze this reaction. The amidase signature (AS) family of enzymes, for instance, is known for hydrolyzing a wide range of amide-containing substrates. wikipedia.org Enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), which hydrolyze endocannabinoid-related lipids, are also potential candidates due to their specificity for N-acylated compounds. nih.govnih.gov

The susceptibility of the amide bond in this compound to enzymatic hydrolysis would likely be influenced by the steric hindrance provided by the gem-dimethyl group adjacent to the amide linkage. This structural feature might render the compound more resistant to hydrolysis compared to unbranched N-acyl amino acids, potentially increasing its biological half-life.

Should the parent compound or its hydrolysis product, octanoic acid, enter cellular metabolic pathways, it could be subject to fatty acid oxidation. Fatty acid β-oxidation is the primary catabolic process for breaking down fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2. wikipedia.org

Octanoic Acid Metabolism: Octanoic acid, a medium-chain fatty acid, can be readily metabolized through β-oxidation within the mitochondria. This process would sequentially cleave two-carbon units from the fatty acid chain, ultimately yielding four molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov

The 2-amino-3,3-dimethylbutanoic acid component, being a branched-chain amino acid, would follow a different metabolic route. After potential deamination or transamination to its corresponding α-keto acid (3,3-dimethyl-2-oxobutanoic acid), it would likely be metabolized through pathways dedicated to branched-chain amino acid catabolism. davuniversity.org The presence of the gem-dimethyl group would prevent standard β-oxidation, necessitating alternative oxidative pathways. ontosight.aismpdb.ca

The metabolism of N-acyl amino acids (NAAAs), a class of endogenous signaling lipids, provides a relevant analogy for the potential fate of this compound. nih.gov NAAAs are formed by the amide linkage of a fatty acid and an amino acid. nih.gov

Biosynthesis and Degradation: The biosynthesis of NAAAs can occur through the direct condensation of a fatty acid (or its CoA derivative) with an amino acid. nih.gov Their degradation is primarily mediated by hydrolases like FAAH, which cleave the amide bond to release the free fatty acid and the amino acid. nih.gov

Similarly, it can be hypothesized that this compound could be synthesized in a model system by the condensation of octanoyl-CoA and 2-amino-3,3-dimethylbutanoic acid. Its degradation would mirror that of other NAAAs, with hydrolysis being the key step.

A study on 3,3-dimethyl-1-butanol (B44104) (DMB) revealed its metabolism in vivo to 3,3-dimethylbutyric acid, indicating that branched-chain alkyl groups can undergo oxidation in biological systems. nih.gov This supports the possibility of metabolic modifications to the butanoic acid portion of the target compound.

Role as a Precursor or Degradation Product in Biologically Relevant Synthetic Pathways (Hypothetical)

Based on its structure, this compound could theoretically serve as either a precursor or a degradation product in hypothetical synthetic pathways.

As a Precursor: The carboxylic acid group could be activated, for example, by conversion to an acyl-CoA thioester. This activated form could then be a substrate for enzymes that catalyze the formation of more complex lipids or be incorporated into larger molecules.

As a Degradation Product: It is conceivable that this compound could be a breakdown product of a larger, more complex hypothetical biomolecule. For instance, a larger lipid-peptide conjugate could be proteolytically cleaved to yield this N-acylated amino acid derivative.

The following table summarizes the hypothetical metabolic transformations of this compound:

TransformationEnzyme Class (Hypothetical)ProductsMetabolic Context
Amide HydrolysisAmidase / HydrolaseOctanoic acid and 2-amino-3,3-dimethylbutanoic acidCatabolism / Inactivation
β-Oxidation of Octanoic AcidAcyl-CoA Dehydrogenases, etc.Acetyl-CoAEnergy Production
Metabolism of 2-amino-3,3-dimethylbutanoic acidTransaminases, DehydrogenasesVarious intermediates of branched-chain amino acid catabolismAmino Acid Catabolism

Applications As a Synthetic Building Block and Material Precursor

Utilization in the Synthesis of Novel Organic Molecules

The unique combination of a sterically hindered 3,3-dimethylbutanoic acid moiety, an amide linkage, and an octanamide (B1217078) side chain within 3,3-dimethyl-2-octanamidobutanoic acid presents intriguing possibilities for its use as a scaffold in the synthesis of new chemical entities.

Design and Synthesis of Derivatives and Analogues

The core structure of this compound offers several points for chemical modification to generate a library of derivatives and analogues. The carboxylic acid group can be converted to a variety of functional groups, including esters, amides, and alcohols, through standard organic reactions. The secondary amide and the terminal methyl group of the octanamide chain also provide sites for further functionalization.

Table 1: Potential Derivative Classes of this compound

Derivative ClassPotential Modification SiteSynthetic TransformationPotential Properties
EstersCarboxylic AcidFischer Esterification, Alkylation of CarboxylateIncreased lipophilicity, altered solubility
AmidesCarboxylic AcidAmide coupling reactionsIntroduction of new functional groups, potential for hydrogen bonding
Reduced AlcoholsCarboxylic AcidReduction with agents like LiAlH4Altered polarity and reactivity
N-Alkylated AmidesSecondary AmideAlkylationModified conformational properties, reduced hydrogen bonding capability
Functionalized Octyl ChainsTerminal methyl group of octanamideHalogenation followed by substitutionIntroduction of polar groups, reactive handles for further synthesis

The synthesis of such derivatives would allow for a systematic exploration of structure-activity relationships in various contexts. For instance, modifying the lipophilicity through esterification could be relevant in designing molecules with specific membrane permeability characteristics.

Incorporation into Peptidomimetics or Peptide Conjugates

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The N-acylated alpha-amino acid structure of this compound makes it a candidate for incorporation into peptidomimetic structures. The bulky 3,3-dimethylbutyl group could be used to enforce specific conformations in a peptide backbone, potentially influencing its biological activity.

Furthermore, the octanamide side chain could serve as a lipidic tail to create lipopeptides. Such peptide conjugates often exhibit enhanced interactions with cell membranes. The incorporation of this compound could be achieved through standard solid-phase or solution-phase peptide synthesis protocols, where it would act as a non-proteinogenic amino acid building block. This approach could lead to the development of novel therapeutic agents or probes to study biological systems.

Exploration in Polymer Chemistry and Materials Science

The bifunctional nature of this compound, possessing both a carboxylic acid and a long alkyl chain, suggests its potential as a monomer or a modifying agent in the field of polymer chemistry and materials science.

Monomer for Specialty Polymers

The carboxylic acid group of this compound could be utilized for polymerization reactions. For example, it could undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would feature the bulky 3,3-dimethylbutyl and the flexible octanamide side chains, which would likely impart unique properties to the material.

Table 2: Potential Polymer Architectures from this compound

Polymer TypeCo-monomerPotential Polymer Properties
PolyesterDiols (e.g., ethylene glycol)Increased hydrophobicity, altered thermal properties
PolyamideDiamines (e.g., hexamethylenediamine)Potential for hydrogen bonding, unique mechanical properties

These specialty polymers could find applications in areas requiring materials with specific surface properties, thermal stability, or controlled degradation profiles.

Modifying Agent for Existing Materials

Beyond serving as a monomer, this compound could be used to modify the surfaces of existing materials. The carboxylic acid can be used to anchor the molecule to surfaces containing complementary functional groups, such as hydroxyl or amine groups on metal oxides or polymers. This surface modification would introduce a layer of octanamide and 3,3-dimethylbutyl groups, which could significantly alter the surface properties of the material. For example, it could be used to increase the hydrophobicity of a surface, improve its lubricity, or enhance its compatibility with other materials in a composite. Such modifications are crucial in the development of advanced coatings, biocompatible materials, and functionalized nanoparticles.

Future Research Directions and Interdisciplinary Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of amide bonds is a cornerstone of organic chemistry, yet traditional methods often rely on hazardous reagents and generate substantial waste. acs.org Future research on 3,3-dimethyl-2-octanamidobutanoic acid should prioritize the development of sustainable and environmentally benign synthetic routes. advancedchemtech.com Green chemistry principles can be applied to reduce the environmental impact of its production. nih.gov

One promising avenue is the use of biocatalysis. nih.gov Enzymes such as lipases or engineered aminoacylases could be employed to catalyze the amidation reaction between octanoic acid (or its activated form) and 2-amino-3,3-dimethylbutanoic acid. d-nb.info This enzymatic approach offers high selectivity and operates under mild conditions, often in aqueous or green solvents like cyclopentyl methyl ether, thereby minimizing hazardous waste. nih.gov Another approach involves flow chemistry, which can enable more sustainable protocols by improving heat and mass transfer, reducing reaction volumes, and allowing for the use of immobilized catalysts that can be easily recovered and reused. nih.gov Amine to carboxylate (N- to C-) directional synthesis also offers a potential route to minimize the use of protecting groups, further enhancing the atom economy of the process. bohrium.com

Table 1: Comparison of Hypothetical Synthetic Routes for this compound
ParameterTraditional Carbodiimide CouplingEnzymatic Synthesis (Lipase)Continuous Flow Synthesis
Coupling ReagentsDCC/EDC, HOBtImmobilized Lipase B from Candida antarcticaActivated Esters, Pivaloyl Chloride
SolventsDichloromethane (B109758) (DCM), Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF), Water, γ-ValerolactoneAcetonitrile (B52724), Greener Ether Solvents
Temperature0°C to Room Temperature30-60°C50-100°C (residence time dependent)
Waste ProductsUrea byproducts, Halogenated solventsWater (recyclable enzyme)Minimal solvent waste, Recyclable catalysts
Process Mass Intensity (PMI)HighLowVery Low

High-Throughput Screening for Novel Chemical Reactivity

The chemical reactivity of this compound is largely unexplored. High-throughput screening (HTS) methodologies offer a rapid and efficient means to probe its potential to participate in a wide array of chemical transformations. umich.edu By subjecting the compound to a diverse set of reactants and catalysts in a miniaturized, parallel format, novel reactivity profiles can be identified. youtube.com

Reactivity-based screening campaigns could be designed to discover new applications for this scaffold. nih.gov For instance, one could screen for its ability to act as a substrate for specific enzyme classes or its potential to catalyze reactions itself, perhaps through self-assembly into a catalytic nanostructure. A fluorimetric HTS assay could be developed to monitor the acylation or deacylation of the amide bond, enabling the rapid screening of enzyme libraries for directed evolution of novel amide synthetases or hydrolases specific to this substrate. nih.gov Furthermore, HTS can accelerate the discovery of optimal conditions for known transformations, such as cross-coupling reactions involving the carboxylic acid moiety. umich.edu

Table 2: Hypothetical High-Throughput Screening Campaign for Novel Reactivity
Screening GoalLibrary TypeAssay PrinciplePotential Discovery
Identify Novel Bond-Forming ReactionsDiverse catalyst library (e.g., transition metals, photoredox catalysts)Mass Spectrometry (MS) based analysis of product formationNew C-H activation or cross-coupling reactions
Discover Substrate SpecificityEnzyme library (e.g., proteases, hydrolases, acyltransferases)Fluorescence-based assay monitoring amide bond cleavage/formationBiocatalysts for selective modification of the compound
Probe Self-Assembly ConditionsSolvent and additive library (salts, pH buffers)Light scattering or turbidity measurementsConditions for forming micelles, vesicles, or hydrogels
Screen for BioactivityCell-based assays (e.g., cytotoxicity, reporter gene assays)Luminescence or colorimetric readoutsPotential as a modulator of cellular pathways

Integration with Systems Chemistry for Complex Reaction Networks

Systems chemistry aims to understand and create networks of interacting molecules that exhibit emergent properties such as adaptation and self-organization. acs.org The amphiphilic nature of this compound, with its long hydrophobic octanoyl tail and polar carboxylic acid head group, makes it an intriguing candidate for integration into complex chemical systems. ub.edu

Future research could explore the self-assembly of this molecule into higher-order structures like micelles, vesicles, or fibers, which could serve as compartments for chemical reactions or as scaffolds for catalysis. nih.gov When integrated into a reaction network, the formation and dissolution of these assemblies could be controlled by chemical signals, creating a responsive system. pappasresearchgroup.com For example, the compound could be part of a network where its synthesis or degradation is linked to other reactions, leading to oscillations or bistable states. beilstein-journals.org Studying such systems can provide insights into the principles governing biological complexity and aid in the design of smart materials. mdpi.com

Table 3: Potential Components for a Systems Chemistry Network Involving this compound
Component RoleChemical ExampleFunction within the Network
Fuel/Energy SourceAminoacyl phosphate (B84403) estersDrives the non-equilibrium synthesis of the compound
Building Block 1Octanoic acidHydrophobic tail precursor
Building Block 22-amino-3,3-dimethylbutanoic acidChiral head group precursor
Competitive ReactantA different nucleophilic amineCreates a competitive pathway, influencing product distribution
AutocatalystSelf-assembled aggregates of the final productAccelerates its own formation, creating positive feedback
Degradation CatalystA specific hydrolase enzymeBreaks down the product, creating a negative feedback loop

Advanced In Vitro Model Development for Biochemical Pathway Elucidation

Understanding how this compound might be metabolized or interact with biological systems is crucial for any potential biomedical application. Advanced in vitro models offer a powerful platform for elucidating these biochemical pathways without resorting to animal testing in the early stages. nih.gov N-acyl amino acids are known to be endogenous signaling molecules, and understanding the metabolic fate of this synthetic analog is of high importance. nih.govmdpi.com

While traditional models like liver S9 fractions can provide initial metabolic data, more sophisticated systems are needed. researchgate.net Three-dimensional (3D) cell cultures, such as spheroids or organoids, better mimic the architecture and function of native tissues. nih.gov Microfluidic organ-on-a-chip devices representing, for example, the liver or intestine, could be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a dynamic, multi-organ context. researchgate.net These models would allow researchers to identify potential metabolites and pinpoint enzymes responsible for its biotransformation. nih.gov

Table 4: Comparison of In Vitro Models for Metabolic Studies
Model SystemComplexityThroughputBiological RelevanceInformation Gained
Liver S9 FractionsLowHighLow (Phase I/II enzymes only)Initial metabolite identification
Suspended Primary HepatocytesMediumMediumMedium (short-term culture)Metabolic stability, major clearance pathways
3D Liver SpheroidsHighMedium-LowHigh (cell-cell interactions, tissue-like polarity)Long-term metabolism, potential for toxicity
Liver-on-a-ChipVery HighLowVery High (includes flow, shear stress, multi-cell types)Dynamic ADME profiles, inter-organ interactions

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from molecular design to synthesis planning. nih.gov These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound and to optimize its production. researchgate.net

Table 5: Application of AI/ML in the Research of this compound
AI/ML ApplicationModel TypeInput DataPredicted OutputResearch Goal
Analog DesignGenerative Models (e.g., VAEs, GANs)Molecular structures and associated activity dataNovel molecular structuresDiscover derivatives with improved therapeutic properties
Property PredictionGraph Neural Networks (GNNs)Molecular graph representationSolubility, permeability, binding affinityPrioritize promising candidates for synthesis
Synthesis Outcome PredictionRecurrent Neural Networks (RNNs), TransformersReactants, reagents, conditions, and reaction sequencesReaction yield and purityOptimize synthesis protocols for efficiency
Retrosynthesis PlanningTree-based search algorithmsTarget molecule structurePlausible synthetic routesIdentify novel and efficient pathways for synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-dimethyl-2-octanamidobutanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amidation of 3,3-dimethyl-2-aminobutanoic acid with octanoyl chloride. Key steps include:

  • Activation : Use coupling agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) to activate the carboxylic acid group of octanoic acid .
  • pH Control : Maintain a pH of 7–8 during the reaction to optimize nucleophilic attack by the amine group.
  • Purification : Employ reverse-phase HPLC to isolate the product, as described for structurally similar amides in peptide synthesis .
  • Yield Optimization : Lower temperatures (0–4°C) reduce side reactions like hydrolysis of the activated intermediate .

Q. How can researchers characterize the purity and stability of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Compare chemical shifts of the amide proton (~6.5–7.5 ppm) and methyl groups (0.8–1.2 ppm) to reference data for related branched-chain amides .
  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for retention time and mass confirmation (expected [M+H]+: ~286.2 Da) .
  • Stability Testing : Store the compound at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis, as moisture sensitivity is common in structurally analogous amides .

Q. What are the primary challenges in handling this compound in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis Risk : The amide bond is prone to hydrolysis under acidic/basic conditions. Use buffered solutions (pH 6–7) and avoid prolonged exposure to temperatures >25°C .
  • Solubility : The compound is sparingly soluble in water. Prepare stock solutions in DMSO (≤10 mM) and dilute into aqueous buffers containing 0.1% Tween-20 to prevent aggregation .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxymethyl dextran chip via amine coupling (EDC/NHS chemistry). Monitor binding kinetics with purified targets (e.g., proteases) at varying concentrations .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites. Focus on hydrophobic pockets accommodating the dimethyl and octanoyl groups, as seen in studies of similar branched-chain amides .

Q. What experimental strategies can resolve contradictions in bioactivity data for this compound across studies?

  • Methodological Answer :

  • Batch Variability : Verify enantiomeric purity via chiral HPLC, as impurities in stereoisomers (common in branched-chain compounds) can skew bioactivity results .
  • Assay Conditions : Replicate studies under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays). For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding .

Q. How can the compound’s metabolic stability be evaluated in in vitro systems?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with acetonitrile, then quantify remaining compound via LC-MS .
  • Data Interpretation : A half-life <30 min suggests rapid hepatic clearance, necessitating structural modification (e.g., replacing the octanoyl group with a cyclopropane moiety) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.